Benzanilide, N-((diethylcarbamoyl)methyl)-

Catalog No.
S14319594
CAS No.
94309-07-6
M.F
C19H22N2O2
M. Wt
310.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzanilide, N-((diethylcarbamoyl)methyl)-

CAS Number

94309-07-6

Product Name

Benzanilide, N-((diethylcarbamoyl)methyl)-

IUPAC Name

N-[2-(diethylamino)-2-oxoethyl]-N-phenylbenzamide

Molecular Formula

C19H22N2O2

Molecular Weight

310.4 g/mol

InChI

InChI=1S/C19H22N2O2/c1-3-20(4-2)18(22)15-21(17-13-9-6-10-14-17)19(23)16-11-7-5-8-12-16/h5-14H,3-4,15H2,1-2H3

InChI Key

SCOBUNXJCRJTCQ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)CN(C1=CC=CC=C1)C(=O)C2=CC=CC=C2

Benzanilide, N-((diethylcarbamoyl)methyl)-, also known by its CAS registry number 94309-07-6, is a chemical compound that belongs to the class of benzanilides. It is characterized by the presence of a benzanilide core structure, where a diethylcarbamoyl group is attached to a methyl substituent. The molecular formula for this compound is C19H22N2O2C_{19}H_{22}N_{2}O_{2}, and it has a molecular weight of approximately 310.43 g/mol . Benzanilides are typically known for their diverse biological activities and potential pharmaceutical applications.

Typical of amides and aromatic compounds. Key reactions include:

  • Nucleophilic Substitution: The amide nitrogen can undergo nucleophilic attack under certain conditions, leading to the formation of new functional groups.
  • Electrophilic Aromatic Substitution: The aromatic ring can react with electrophiles, allowing for the introduction of additional substituents.
  • Hydrolysis: Under acidic or basic conditions, the amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.

These reactions are significant for synthesizing derivatives with modified properties or enhanced biological activities.

The synthesis of Benzanilide, N-((diethylcarbamoyl)methyl)- can be achieved through several methods:

  • Direct Amide Formation: This involves reacting diethylamine with an appropriate benzoic acid derivative under acidic conditions to form the amide linkage.
  • One-Pot Synthesis: A method described in patents involves heating a mixture of m-methyl benzoic acid and diethylamine in a solvent system to produce the desired compound efficiently .
  • Microwave-Assisted Synthesis: Utilizing microwave irradiation can enhance reaction rates and yields when synthesizing benzanilides from their respective precursors.

Each method offers advantages in terms of yield, purity, and reaction time.

Benzanilide derivatives find applications across various fields:

  • Pharmaceuticals: They are investigated as potential drug candidates for treating infections, seizures, and cancers.
  • Agricultural Chemicals: Some benzanilides serve as pesticides or herbicides due to their biological activity against pests.
  • Chemical Intermediates: They are used in the synthesis of other organic compounds and materials.

The versatility of this compound makes it valuable in both research and industrial applications.

Studies on the interactions of Benzanilide, N-((diethylcarbamoyl)methyl)- with biological targets are crucial for understanding its pharmacological potential. Molecular docking studies could provide insights into how this compound binds to specific receptors or enzymes involved in disease processes. Such research would help elucidate its mechanism of action and optimize its therapeutic efficacy.

Benzanilide, N-((diethylcarbamoyl)methyl)- shares structural similarities with several other compounds within the benzanilide family. Here are some notable examples:

Compound NameStructure TypeUnique Features
BenzanilideBasic structureSimple amide without additional substituents
N-MethylbenzanilideMethylated derivativeExhibits different conformational properties
N,N-Diethyl-m-methylbenzamideDiethylated variantPotentially enhanced solubility and bioactivity
4'-Acetyl-benzanilideAcetylated derivativeMay show different pharmacokinetic profiles

The uniqueness of Benzanilide, N-((diethylcarbamoyl)methyl)- lies in its specific substitution pattern, which may influence its biological activity and interactions compared to these similar compounds. Further comparative studies would be beneficial to fully understand its distinct properties within this chemical class.

XLogP3

3.2

Hydrogen Bond Acceptor Count

2

Exact Mass

310.168127949 g/mol

Monoisotopic Mass

310.168127949 g/mol

Heavy Atom Count

23

Dates

Modify: 2024-08-10

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